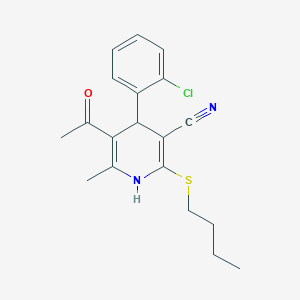![molecular formula C22H21N3O2S2 B5091974 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as compound 25 and has been synthesized using different methods.
科学研究应用
Compound 25 has been extensively studied for its potential applications in various fields. It has been reported to have anticancer, antidiabetic, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In addition, compound 25 has been investigated for its ability to inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells.
作用机制
The mechanism of action of compound 25 is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Compound 25 has been reported to have different biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models. In addition, compound 25 has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using compound 25 in lab experiments include its potent anticancer and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential use as a diagnostic agent for Alzheimer's disease. However, the limitations of using compound 25 include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of compound 25. These include:
1. Investigating the potential use of compound 25 as a therapeutic agent for different types of cancer.
2. Studying the mechanism of action of compound 25 to fully understand its effects on cancer cells and other biological systems.
3. Developing new synthetic methods for compound 25 to improve its yield and purity.
4. Investigating the potential use of compound 25 as a diagnostic agent for Alzheimer's disease.
5. Studying the pharmacokinetics and pharmacodynamics of compound 25 to optimize its therapeutic use.
In conclusion, compound 25 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anticancer, antidiabetic, anti-inflammatory, and antiviral properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. Compound 25 has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of compound 25 has been reported using different methods. The most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3-dihydroindole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-methylphenyl isothiocyanate to obtain compound 25. Other methods involve the use of different starting materials and reagents.
属性
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-16-6-8-18(9-7-16)23-22(28)24-19-10-12-20(13-11-19)29(26,27)25-15-14-17-4-2-3-5-21(17)25/h2-13H,14-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNXXIPAHOKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5091905.png)
![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)


![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)
